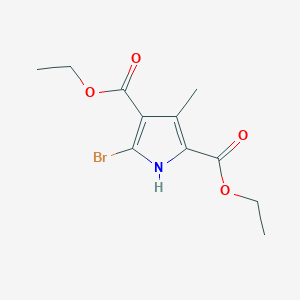![molecular formula C9H16Cl2N2O2 B14152528 4-[Chloro(morpholin-4-ium-4-ylidene)methyl]morpholine;chloride CAS No. 101385-68-6](/img/structure/B14152528.png)
4-[Chloro(morpholin-4-ium-4-ylidene)methyl]morpholine;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Chloro(morpholin-4-ium-4-ylidene)methyl]morpholine;chloride is a chemical compound that features a morpholine ring substituted with a chloro group and a morpholin-4-ium-4-ylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Chloro(morpholin-4-ium-4-ylidene)methyl]morpholine;chloride typically involves the reaction of morpholine with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .
化学反応の分析
Types of Reactions
4-[Chloro(morpholin-4-ium-4-ylidene)methyl]morpholine;chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium carbonate or potassium carbonate, to facilitate the substitution process.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives, while oxidation reactions can produce corresponding oxides .
科学的研究の応用
4-[Chloro(morpholin-4-ium-4-ylidene)methyl]morpholine;chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
作用機序
The mechanism of action of 4-[Chloro(morpholin-4-ium-4-ylidene)methyl]morpholine;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: This compound has a similar morpholine ring structure but with different substituents, leading to distinct chemical and biological properties.
4-(Chloroacetyl)morpholine: Another similar compound with a chloroacetyl group instead of the chloro(morpholin-4-ium-4-ylidene)methyl group.
Uniqueness
4-[Chloro(morpholin-4-ium-4-ylidene)methyl]morpholine;chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
特性
CAS番号 |
101385-68-6 |
|---|---|
分子式 |
C9H16Cl2N2O2 |
分子量 |
255.14 g/mol |
IUPAC名 |
4-[chloro(morpholin-4-ium-4-ylidene)methyl]morpholine;chloride |
InChI |
InChI=1S/C9H16ClN2O2.ClH/c10-9(11-1-5-13-6-2-11)12-3-7-14-8-4-12;/h1-8H2;1H/q+1;/p-1 |
InChIキー |
LFTAQCSOXNHGFR-UHFFFAOYSA-M |
正規SMILES |
C1COCCN1C(=[N+]2CCOCC2)Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-oxo-2-[2-(3-pyridinylmethylidene)hydrazinyl]ethyl]-2,2-diphenylacetamide](/img/structure/B14152449.png)

![8-[(2-Nitro-5-piperazin-1-ylphenyl)thio]quinoline](/img/structure/B14152466.png)
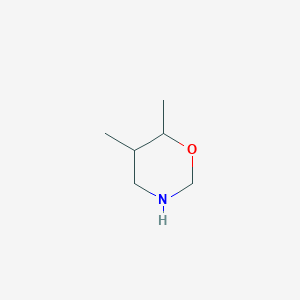
![2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(4-nitrophenyl)acetamide](/img/structure/B14152482.png)
![2-amino-3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-5-(4-fluorophenyl)-1-methyl-1H-imidazol-3-ium](/img/structure/B14152483.png)
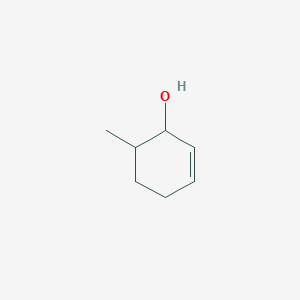
![tert-butyl (2S)-3-[(2S,3R,4R,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-azidooxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate](/img/structure/B14152494.png)
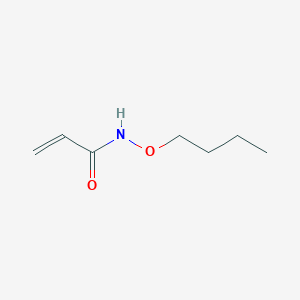
![3-Amino-5-(4-chlorophenyl)-2-propan-2-ylthieno[2,3-d]pyrimidin-4-one](/img/structure/B14152510.png)
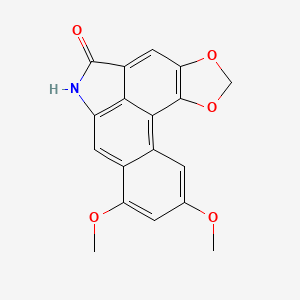
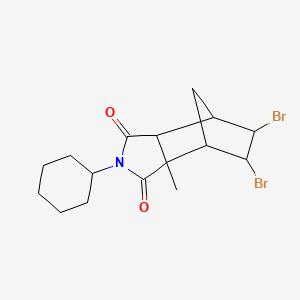
![2-[({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14152534.png)
